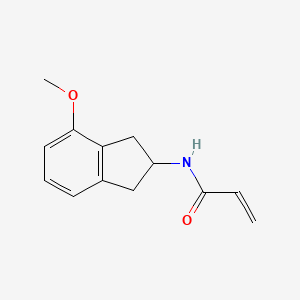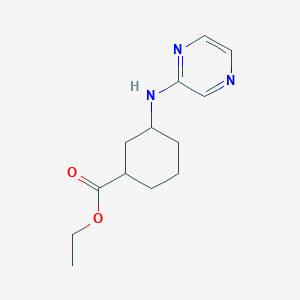
N-(1-cyanocyclohexyl)-2-(2-methylpiperidin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclohexyl)-2-(2-methylpiperidin-1-yl)acetamide, commonly known as 'deschloroketamine' or '2-oxo-PCM', is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It is a derivative of the popular anesthetic drug ketamine and has been gaining attention in the scientific community for its potential applications in research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- Dyachenko et al. (2004) reported that cyclopentylidene- and cyclohexylidene(cyano)acetamides react with malononitrile and cyano-(thioacetamide), according to the Michael pattern, to produce substituted 1-amino-2,6,6-tricyano-1,3-cyclohexadienes and thieno[2,3-d]pyrimidine-4(3H)-thiones. They also found that these compounds can be converted into substituted 2-alkylsulfanylpyridines, thieno[2,3-b]pyridines, thiazolo[3,2-a]pyridine, and 2H-[1,3]thiazino[3,2-a]pyridine (Dyachenko, Dyachenko, & Chernega, 2004).
Antimicrobial Applications
- Darwish et al. (2014) synthesized new heterocyclic compounds incorporating sulfamoyl moiety, including derivatives of N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide, for use as antimicrobial agents. These compounds were evaluated and showed promising antibacterial and antifungal activities (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Synthesis and Muscarinic Agonist Activity
- Pukhalskaya et al. (2010) investigated substituted N-(silatran-1-ylmethyl)acetamides and found that these compounds, such as N-methyl-N-[1-(3',7',10'-trimethylsilatran-1-yl)methyl]acetamide, demonstrate partial muscarinic agonist activity, mimicking the effect of acetylcholine by binding directly to cholinoreceptors of the ileal smooth muscle (Pukhalskaya, Kramarova, Kozaeva, Korlyukov, Shipov, Bylikin, Negrebetsky, Poryadin, & Baukov, 2010).
Chemical Modification and Drug Development
- Masaud et al. (2022) utilized the Mannich reaction to synthesize novel derivatives of Ketamine, which has implications for the development of new therapeutic agents. The study focused on structural modifications and NMR spectroscopy to characterize these new compounds (Masaud, Miana, Nazir, Nazir, Riaz, Sultana, Munir, Shah, Nadeem, & Rabi, 2022).
Opioid Kappa Agonist Development
- Costello et al. (1991) synthesized a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides and evaluated them as opioid kappa agonists. They conducted conformational analysis and biological evaluation to identify potent compounds with analgesic effects, contributing to the development of new opioid medications (Costello, James, Shaw, Slater, & Stutchbury, 1991).
Eigenschaften
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(2-methylpiperidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O/c1-13-7-3-6-10-18(13)11-14(19)17-15(12-16)8-4-2-5-9-15/h13H,2-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLLEHVYSCSKRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC(=O)NC2(CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-(2-methylpiperidin-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-Methyloxan-4-yl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2470784.png)

![N-(2-ethylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2470787.png)
![2-(benzylsulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2470788.png)
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-3-(4-methoxyanilino)-N-methyl-2-phenylacrylamide](/img/structure/B2470793.png)
![2-amino-N-(2-chlorophenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2470794.png)







![(3-Iodo-1-bicyclo[1.1.1]pentanyl)methanamine;hydrochloride](/img/structure/B2470806.png)